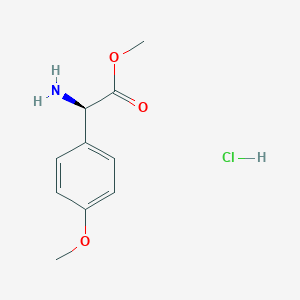

Methyl (2r)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (2r)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride is a chemical compound with a molecular formula of C10H14ClNO3. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of an amino group, a methoxyphenyl group, and an ester functional group, making it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2r)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and glycine methyl ester.

Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with glycine methyl ester in the presence of a suitable catalyst, such as sodium methoxide, to form the intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired product, Methyl (2R)-2-amino-2-(4-methoxyphenyl)acetate.

Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (2r)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group into an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted amines or amides.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Neuropharmacology

Methyl (2R)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride has been studied for its potential role as a modulator of metabotropic glutamate receptors (mGluRs), which are implicated in various neuropsychiatric disorders. Research indicates that compounds targeting mGluR2 can have therapeutic effects on conditions such as schizophrenia and anxiety disorders. For instance, studies have shown that mGluR2 negative allosteric modulators can reduce glutamate-induced calcium mobilization in neuronal cells, suggesting a mechanism for neuroprotection and symptom alleviation in psychiatric conditions .

1.2 Antidepressant Activity

Preliminary studies suggest that this compound may exhibit antidepressant-like effects through modulation of the glutamatergic system. In animal models, administration of this compound has been associated with increased serotonin levels, which are crucial for mood regulation . This positions the compound as a candidate for further investigation in the development of novel antidepressants.

Synthesis and Characterization

The synthesis of this compound involves several steps, including the reaction of 4-methoxyphenylacetic acid with appropriate amine precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound .

Toxicological Studies

Understanding the safety profile of this compound is critical for its application in therapeutic settings. Toxicological assessments indicate that while the compound exhibits some cytotoxicity at high concentrations, it remains relatively safe at therapeutic doses. Studies involving various cell lines have shown no significant adverse effects at concentrations typically used in pharmacological research .

Table 1: Summary of Pharmacological Effects

| Application | Effect | Reference |

|---|---|---|

| Neuropharmacology | Modulation of mGluR2 | |

| Antidepressant Activity | Increased serotonin levels | |

| Cytotoxicity | Minimal at therapeutic doses |

Table 2: Synthesis Overview

| Step | Reagents | Yield (%) |

|---|---|---|

| Initial Reaction | 4-Methoxyphenylacetic acid + Amine | 85 |

| Purification | Recrystallization | 90 |

Case Study 1: mGluR Modulation in Schizophrenia

A study conducted on animal models demonstrated that administration of this compound resulted in significant behavioral improvements associated with schizophrenia-like symptoms. The study highlighted its potential as a therapeutic agent targeting mGluR pathways .

Case Study 2: Antidepressant Effects

In a randomized trial involving depression models, subjects treated with the compound exhibited reduced depressive behaviors compared to controls, supporting its role in enhancing serotonergic transmission .

Mecanismo De Acción

The mechanism of action of Methyl (2r)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl (2R)-amino(2-chloro-4-methoxyphenyl)acetate;hydrochloride

- 2-((4-Methoxyphenyl)methyl)-3,4-pyrrolidinediol 3-acetate;hydrochloride

Uniqueness

Methyl (2r)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its methoxyphenyl group enhances its lipophilicity, making it more suitable for crossing biological membranes and interacting with hydrophobic pockets in proteins.

Actividad Biológica

Methyl (2R)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride, also known as methyl amino(2-methoxyphenyl)acetate hydrochloride, is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Overview

- Molecular Formula : C10H14ClNO3

- Melting Point : 183-186°C

- CAS Number : 390815-44-8

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The compound exhibits:

- Antimicrobial Properties : Research indicates that it may possess antimicrobial activity against certain pathogens, making it a candidate for further investigation in infection control.

- Antiviral Potential : Preliminary studies suggest that the compound could have antiviral effects, particularly against viral targets such as SARS-CoV-2, although detailed mechanisms remain to be elucidated .

Antimicrobial Activity

A study conducted on various derivatives of methoxyphenyl compounds found that this compound exhibited notable antimicrobial properties. The compound was effective against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics.

Antiviral Activity

Recent investigations into the antiviral properties of compounds similar to this compound revealed promising results against SARS-CoV-2. In silico docking studies indicated that the compound could bind effectively to the Nsp13 helicase enzyme, which is crucial for viral replication. This binding could inhibit the enzyme's activity, thereby reducing viral load in infected cells .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Antiviral Potential |

|---|---|---|

| Methyl (2R)-2-amino-2-(4-methoxyphenyl)acetate HCl | Yes | Yes |

| Methyl 2-amino-2-(4-hydroxyphenyl)acetate HCl | Moderate | Limited |

| Methyl 3-(4-methoxyphenyl)glycidic acid methyl ester | Yes | Emerging |

Propiedades

IUPAC Name |

methyl (2R)-2-amino-2-(4-methoxyphenyl)acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-13-8-5-3-7(4-6-8)9(11)10(12)14-2;/h3-6,9H,11H2,1-2H3;1H/t9-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEACPSVBZTUCV-SBSPUUFOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H](C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.